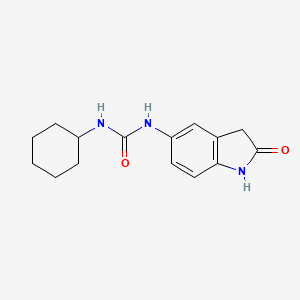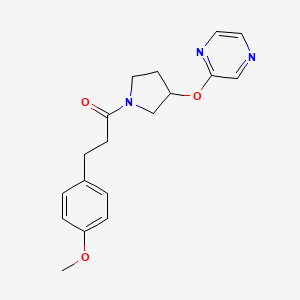
3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one, also known as MPDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has gained popularity in recent years due to its stimulant properties. MPDPV is known to produce effects similar to other stimulants such as cocaine and amphetamines.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on pyrazoline and pyridine derivatives, compounds with structural similarities, indicates significant antimicrobial properties. For instance, certain derivatives have shown good activity against various microbial strains, comparable to standard drugs like ciprofloxacin and fluconazole. Methoxy group-containing compounds, in particular, exhibited high antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Kumar et al., 2012).
Antitumor and Anticancer Properties
Several synthesized derivatives, including those with methoxyphenyl components, have been evaluated for their antitumor and anticancer activities. Some compounds demonstrated promising results against specific cancer cell lines, highlighting the potential for these molecules in cancer research and therapy development (El-Borai et al., 2012).
Synthetic Applications and Chemical Properties
Compounds containing methoxyphenyl groups are integral in synthesizing various biologically active compounds, serving as intermediates in the production of anticoagulants and other pharmaceuticals. Their structural properties and reactivity are essential for developing new synthetic methodologies and understanding chemical behavior under different conditions (Wang et al., 2017).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-5-2-14(3-6-15)4-7-18(22)21-11-8-16(13-21)24-17-12-19-9-10-20-17/h2-3,5-6,9-10,12,16H,4,7-8,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHONIZBKMTEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

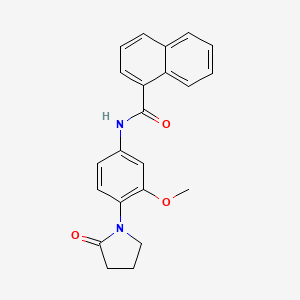
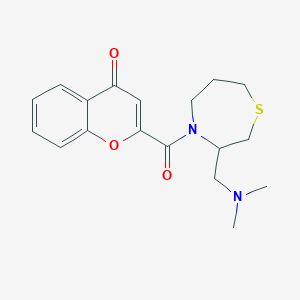
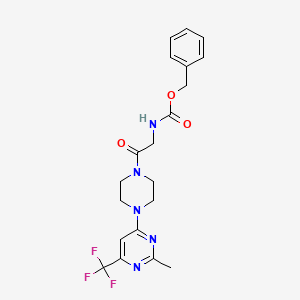
![N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2802775.png)
![[2-(3-Methylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2802776.png)
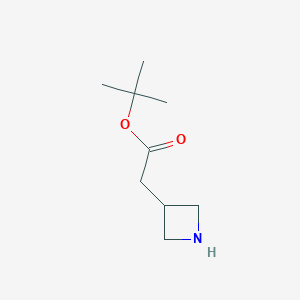
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(4-phenylphenoxy)ethanone](/img/structure/B2802779.png)
![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2802780.png)
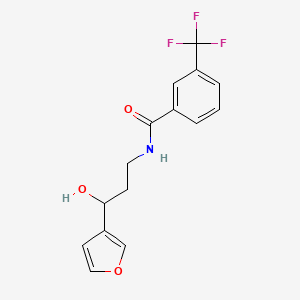
![5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2802783.png)
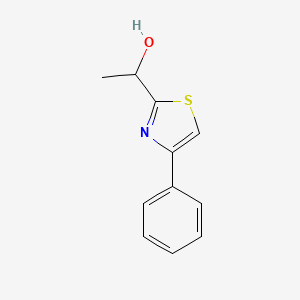

![6-(2-Butoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2802788.png)
